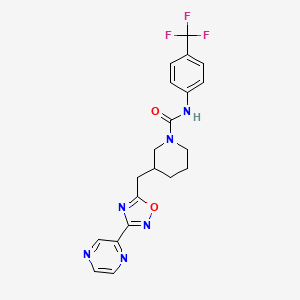
3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N7O3 with a molecular weight of 365.3 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl phenyl group and a pyrazinyl-oxadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₇O₃ |
| Molecular Weight | 365.3 g/mol |
| CAS Number | 2034263-98-2 |
Biological Activity Overview
Research has indicated that compounds containing the pyrazinyl and oxadiazole moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in preliminary studies.
Antimicrobial Activity
A study investigating the antimicrobial properties of related oxadiazole derivatives found that compounds with similar structural features demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of critical metabolic pathways in bacteria .
Anti-inflammatory Effects
Research indicates that derivatives similar to this compound can modulate inflammatory responses through inhibition of pro-inflammatory cytokines and chemokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the oxadiazole can significantly affect potency and selectivity.
- Piperidine Substituents : Variations in the piperidine nitrogen substituents have been shown to influence pharmacokinetic properties.
- Oxadiazole Modifications : Altering the position or type of substituents on the oxadiazole ring can enhance bioactivity against specific pathogens.
Case Study 1: Antitubercular Activity
In a comparative study involving various oxadiazole derivatives, it was found that certain modifications led to enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis . The compound in focus exhibited moderate activity, suggesting that further optimization could yield more potent derivatives .
Case Study 2: Anti-inflammatory Potential
A recent study evaluated the anti-inflammatory effects of similar compounds in murine models. Results indicated a significant reduction in inflammatory markers when treated with derivatives containing the pyrazinyl group, supporting its potential use in inflammatory conditions .
Propiedades
IUPAC Name |
3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)14-3-5-15(6-4-14)26-19(30)29-9-1-2-13(12-29)10-17-27-18(28-31-17)16-11-24-7-8-25-16/h3-8,11,13H,1-2,9-10,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDPZMFWPNASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














